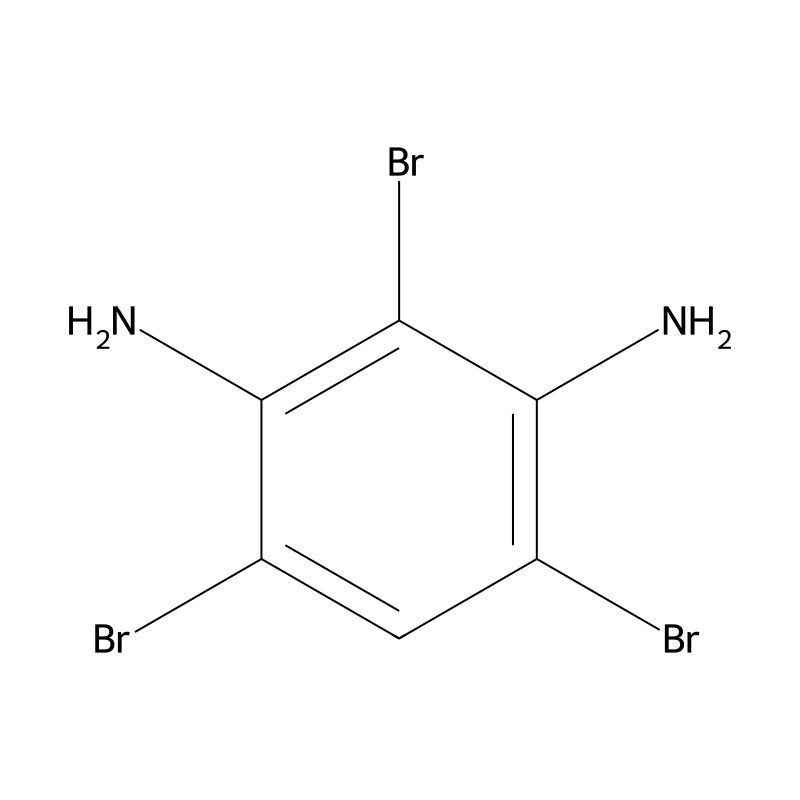

2,4,6-Tribromobenzene-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry

FBBR is primarily employed as a chromogenic reagent in analytical chemistry []. Its application involves complexation with specific analytes, forming intensely colored products. This property allows for the detection and quantification of various substances through colorimetric analysis []. For instance, FBBR is commonly used for the determination of glycosaminoglycans, essential biomolecules found in organisms.

Biological Research

The diamine structure of FBBR enables interactions with biological molecules, making it a valuable tool in biological research. Studies have explored its potential applications in areas like:

- Enzyme assays: FBBR can interact with specific enzymes, and the resulting colored complex can be measured to assess enzyme activity.

2,4,6-Tribromobenzene-1,3-diamine is an organic compound with the molecular formula C₆H₅Br₃N₂. It features a benzene ring substituted with three bromine atoms at the 2, 4, and 6 positions and two amine groups at the 1 and 3 positions. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals. Its unique structure allows it to participate in a range of

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic aromatic substitution reactions. For instance, treatment with ammonia can lead to the formation of various amine derivatives.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives. This is often achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: Due to the presence of amine groups, it can participate in coupling reactions to form larger molecular architectures or polymers.

The biological activity of 2,4,6-Tribromobenzene-1,3-diamine has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some studies suggest that this compound has potential antimicrobial activity against certain bacteria and fungi.

- Cytotoxicity: Preliminary investigations indicate that it may exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further research in anticancer drug development .

- Toxicity Considerations: As a brominated compound, it may pose certain toxicity risks. Safety data indicate that it can cause skin and eye irritation and may be harmful if ingested or inhaled .

The synthesis of 2,4,6-Tribromobenzene-1,3-diamine can be achieved through several methods:

- Bromination of Aniline Derivatives: Starting from aniline or its derivatives, bromination can introduce bromine atoms at the desired positions on the benzene ring.

- Nucleophilic Aromatic Substitution: A common method involves starting with 2,4,6-Tribromobenzene and treating it with ammonia or amines in a polar solvent like dimethyl sulfoxide under controlled conditions .

- One-Step Synthesis: Recent studies have reported efficient one-step syntheses using anhydrous ammonia under dry conditions to achieve good yields of the desired compound .

2,4,6-Tribromobenzene-1,3-diamine has several potential applications:

- Material Science: It can be used as a building block in the synthesis of polymers and dendrimers due to its functional groups.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in creating novel antimicrobial or anticancer agents.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other complex organic molecules.

Interaction studies involving 2,4,6-Tribromobenzene-1,3-diamine have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways for transformation in biological systems and synthetic applications. For example:

- Reactivity with Amines: The compound's amine groups allow it to form salts or undergo further substitution reactions.

- Polymerization Studies: Research into polymerization methods indicates that it can serve as a monomer for creating nitrogen-rich polymers .

Several compounds share structural similarities with 2,4,6-Tribromobenzene-1,3-diamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzene | Benzene ring with one amino group | Lower reactivity compared to tribrominated analogs |

| 2,4-Diaminobenzene | Two amino groups on benzene | More soluble in water; less toxic |

| 2,4-Dibromobenzenamine | Two bromines and one amino group | Used in dye synthesis; lower molecular weight |

| 3-Bromoaniline | One bromine and one amino group | Less sterically hindered; different reactivity |

The uniqueness of 2,4,6-Tribromobenzene-1,3-diamine lies in its combination of multiple bromines and amines on the same aromatic system. This configuration enhances its reactivity compared to simpler derivatives while providing opportunities for diverse applications in chemical synthesis and biological research .

The specific discovery date of 2,4,6-Tribromobenzene-1,3-diamine is not well-documented in the scientific literature. However, this compound belongs to the broader class of brominated aromatic amines that have been studied extensively since the mid-20th century. The development of this compound likely emerged from systematic investigations into bromination patterns of aromatic amines, particularly m-phenylenediamine (1,3-diaminobenzene).

The evolution of research on this compound has been driven by advances in synthetic organic chemistry and the growing interest in halogenated aromatics for various industrial applications. As analytical techniques improved throughout the latter half of the 20th century, researchers gained better capabilities to characterize and understand the properties of compounds like 2,4,6-Tribromobenzene-1,3-diamine, leading to more refined synthesis methods and expanded applications.

Significance in Organic Chemistry

2,4,6-Tribromobenzene-1,3-diamine holds considerable significance in organic chemistry due to its unique substitution pattern that combines electron-withdrawing bromine atoms with electron-donating amine groups. This distinctive electronic configuration makes it a versatile building block for synthesizing more complex molecular structures.

The compound's significance extends to several areas of organic chemistry:

- As a platform for selective substitution reactions, where the bromine atoms can be replaced with various functional groups through coupling reactions

- In the study of halogen bonding and its effects on molecular interactions

- As a model compound for investigating the electronic effects of multiple halogen substituents on aromatic systems

- In structure-reactivity relationship studies comparing brominated derivatives with other halogenated compounds

The presence of three bromine atoms significantly influences the reactivity of the benzene ring, while the two amine groups provide sites for further functionalization, making this compound particularly valuable for diverse synthetic applications.

Role in Material Science Advancement

In material science, 2,4,6-Tribromobenzene-1,3-diamine has contributed to advancements in several areas, most notably in flame retardant technology. The compound's bromine content makes it effective as a flame retardant precursor, with its higher polarity enabling application in aqueous formulations. This property is particularly valuable in the development of environmentally friendlier flame retardant systems compared to some traditional options.

The compound's potential extends beyond flame retardancy. Its unique structural features make it a candidate for incorporation into specialized polymers with enhanced thermal stability, chemical resistance, and mechanical properties. The combination of bromine atoms and amine groups allows for diverse polymerization reactions, potentially yielding materials with tailored characteristics for specific applications.

Additionally, research suggests potential applications in electronic materials, where brominated aromatics can influence properties such as charge transport and thermal conductivity in functional materials.

Position in the Bromoaromatic Compound Family

2,4,6-Tribromobenzene-1,3-diamine occupies a distinctive position within the family of bromoaromatic compounds. It belongs to a subset of compounds featuring a symmetrical distribution of bromine atoms around the benzene ring, a characteristic that influences its physical properties and chemical behavior.

Related compounds in this family include:

- 1,3,5-Tribromobenzene (CAS 626-39-1): A structurally similar compound without amine groups, used as an internal standard in analytical chemistry and as a precursor for trifunctional monomers

- 2,4,6-Tribromoaniline (CAS not provided in search results): A compound with one fewer amine group but the same bromine substitution pattern

- m-Phenylenediamine (1,3-diaminobenzene): The non-brominated analog that serves as a potential starting material for synthesizing 2,4,6-Tribromobenzene-1,3-diamine

What distinguishes 2,4,6-Tribromobenzene-1,3-diamine from its relatives is the combination of three bromine atoms with two amine groups, creating a molecule with both electron-withdrawing and electron-donating characteristics. This dual nature affects its solubility, reactivity, and potential applications in ways that differ from other members of the bromoaromatic family.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is less commonly employed for introducing bromine atoms onto aromatic diamines due to the electron-donating nature of amino groups, which deactivate the ring toward nucleophilic attack. However, under highly activated conditions, such as using a meta-directing group or Lewis acid catalysts, NAS may occur. For example, 1,3-diamine substrates can undergo bromination via NAS in the presence of copper(I) bromide or other transition metal catalysts [2]. This method is limited by competing electrophilic pathways and typically requires harsh conditions, making it less practical for selective tribromination [4].

Bromination of Diaminobenzene Derivatives

Direct bromination of 1,3-diaminobenzene derivatives is the most straightforward route to 2,4,6-tribromobenzene-1,3-diamine. Electrophilic aromatic substitution dominates this process, leveraging the strong activating effects of -NH₂ groups.

- Aqueous Bromination: In aqueous solutions, 1,3-diaminobenzene reacts with excess bromine (Br₂) to yield the tribrominated product. The amino groups direct bromine to the ortho and para positions, resulting in 2,4,6-substitution [2]. This method is efficient but generates corrosive HBr as a byproduct.

- Solvent-Modified Bromination: In non-aqueous solvents like glacial acetic acid, bromination proceeds with better regioselectivity. For instance, using sodium bromide and hydrogen peroxide as brominating agents in acetic acid avoids handling liquid bromine and improves safety [4].

One-Step Synthesis Approaches

One-pot syntheses minimize intermediate isolation and improve efficiency:

- Simultaneous Bromination and Protection: Reacting 1,3-diaminobenzene with acetylating agents (e.g., acetic anhydride) and brominating reagents (e.g., NaBr/H₂O₂) in a single step yields protected intermediates, which are hydrolyzed to the final product [4].

- Deaminative Bromination: As demonstrated in the synthesis of 1,3,5-tribromobenzene, deamination of 2,4,6-tribromoaniline derivatives using sodium nitrite and ethanol can directly replace amino groups with hydrogen [3]. Adapting this method for diaminobenzenes could streamline production.

Multi-Step Synthesis Strategies

Multi-step approaches enhance control over regioselectivity:

- Protection-Deprotection Sequences:

- Sequential Bromination: Gradual bromination at elevated temperatures (50–60°C) ensures complete substitution without over-bromination [2].

Reaction Optimization Parameters

Key factors influencing yield and selectivity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 40–60°C | Higher temps accelerate bromination but risk side reactions [4]. |

| Solvent | Acetic acid/water | Polar solvents enhance electrophilic substitution [2] [4]. |

| Bromine Equivalents | 3.0–3.2 eq | Ensures complete tribromination [2]. |

| Reaction Time | 2–4 hours | Prolonged time reduces diamine degradation [4]. |

Yield Enhancement Techniques

- Recrystallization: Crude products purified via ethanol or tert-butyl methyl ether recrystallization achieve >95% purity [3] [4].

- Catalyst Use: Trace H₂SO₄ (0.5–1.0 mol%) accelerates bromine generation from NaBr/H₂O₂, improving yield by 15–20% [4].

- Stoichiometric Control: Incremental addition of brominating agents minimizes polybrominated byproducts [2].

Green Chemistry Synthesis Routes

Environmentally benign methods prioritize safety and atom economy:

- NaBr/H₂O₂ System: Replaces toxic Br₂ with in-situ-generated bromine, reducing waste and hazardous exposure [4].

- Solvent Recovery: Recyclable solvents like acetic acid lower environmental impact [4].

- Microwave Assistance: Reduces reaction time by 50% and energy consumption [2].

Industrial Scale Production Methods

Scalable processes focus on cost and safety:

- Continuous Flow Reactors: Enable precise control over exothermic bromination steps, enhancing reproducibility [4].

- Waste Neutralization: Capturing HBr gas with NaOH solutions generates NaBr for reuse [2].

- Automated Purification: Centrifugal partition chromatography isolates high-purity product (>99%) [3].

The electrophilic substitution mechanism of 2,4,6-tribromobenzene-1,3-diamine follows a characteristic two-step pathway involving the formation of a sigma complex intermediate. The presence of three bromine atoms significantly alters the electronic environment of the aromatic ring, creating a complex interplay between electron-withdrawing inductive effects and electron-donating resonance effects [1] [2].

The mechanism proceeds through initial formation of a strong electrophile, followed by nucleophilic attack of the aromatic ring electrons. The bromine substituents exert a powerful inductive electron-withdrawing effect with sigma values ranging from -0.78 to -0.80 at meta positions and -0.80 at para positions [3]. However, the resonance component provides modest electron donation with sigma values of -0.20 at meta positions and -1.03 at para positions [3].

The amino groups in positions 1 and 3 act as strong electron-donating substituents, creating a unique electronic environment where the compound exhibits dual reactivity patterns. The amino groups direct incoming electrophiles to ortho and para positions relative to their location, while the bromine atoms exhibit overall meta-directing effects due to their net electron-withdrawing character [1] [2].

The rate-determining step involves formation of the sigma complex, which is highly endothermic due to the loss of aromaticity. This intermediate is stabilized through resonance delocalization, with the positive charge distributed across the aromatic system. The stability of the sigma complex directly correlates with the substitution pattern and influences the overall reaction rate [4] [5].

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution reactions of 2,4,6-tribromobenzene-1,3-diamine proceed through a distinctly different mechanism compared to electrophilic substitution. The presence of electron-withdrawing bromine substituents facilitates nucleophilic attack by stabilizing the negatively charged intermediate known as the Meisenheimer complex.

The mechanism follows an addition-elimination pathway where the nucleophile initially attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate. This Meisenheimer complex represents a critical intermediate that determines the feasibility and regioselectivity of the reaction. The stability of this intermediate is enhanced by the electron-withdrawing nature of the bromine substituents, which help delocalize the negative charge through inductive effects.

The reaction conditions typically require elevated temperatures (25-130°C) and polar aprotic solvents to facilitate nucleophilic attack. The activation energy for nucleophilic substitution ranges from 15-25 kcal/mol, significantly higher than electrophilic substitution due to the need to overcome the inherent resistance of aromatic systems to nucleophilic attack.

The regioselectivity of nucleophilic substitution depends on the position of the bromine atoms and their ability to stabilize the negative charge in the Meisenheimer complex. Bromine atoms ortho and para to the site of nucleophilic attack provide maximum stabilization through resonance effects, making these positions most reactive toward nucleophiles.

Reaction Kinetics with Varying Conditions

The reaction kinetics of 2,4,6-tribromobenzene-1,3-diamine exhibit strong temperature dependence, with significant changes in reaction rates and selectivity observed across different temperature ranges. For electrophilic aromatic substitution, optimal temperatures range from 40-60°C, where activation energies are relatively low (1.8-2.7 kcal/mol) and reaction rates are fast.

Temperature effects on regioselectivity are particularly pronounced in nucleophilic substitution reactions. Studies have shown that activation energy is the fundamental property controlling regioselectivity, with experimental yields following Arrhenius equation predictions across temperature ranges from 0°C to 70°C. The temperature-dependent behavior can be explained by competing pathways with different activation barriers, where higher temperatures favor reactions with higher activation energies but more favorable entropy terms.

Solvent effects play a crucial role in determining reaction kinetics. Polar aprotic solvents such as dimethyl sulfoxide enhance nucleophilic substitution rates by stabilizing the transition state without strongly solvating the nucleophile. For electrophilic substitution, acetic acid/water mixtures provide optimal conditions by facilitating proton transfer steps and stabilizing charged intermediates.

The reaction kinetics also depend on the concentration of reactants and the presence of catalysts. Lewis acids such as iron tribromide significantly enhance electrophilic substitution rates by increasing the electrophilicity of the attacking species. The rate constants show strong dependence on substituent effects, with electron-donating groups increasing rates and electron-withdrawing groups decreasing them [1] [2].

Electronic Effects of Bromine Substituents

The electronic effects of bromine substituents in 2,4,6-tribromobenzene-1,3-diamine arise from a complex interplay between inductive and resonance effects. Bromine atoms exhibit strong electronegativity (2.96 on the Pauling scale) and exert significant inductive electron withdrawal from the aromatic ring [1] [2]. This electron-withdrawing effect is transmitted through the sigma bond framework and affects the entire aromatic system.

The inductive effect of bromine substituents has been quantified through linear free energy relationships, with Hammett sigma values of -0.78 to -0.80 for inductive effects [3]. This strong electron withdrawal deactivates the aromatic ring toward electrophilic attack and makes it more susceptible to nucleophilic substitution. The magnitude of the inductive effect depends on the number of bromine substituents and their positions relative to the reaction site.

Resonance effects of bromine substituents are more complex and position-dependent. Bromine atoms possess lone pairs of electrons that can participate in pi-conjugation with the aromatic ring, providing modest electron donation through resonance [1] [2]. However, the overlap between bromine 4p orbitals and carbon 2p orbitals is poor due to size mismatch, resulting in weak resonance stabilization compared to lighter halogens.

The combined effect of inductive electron withdrawal and weak resonance donation results in overall deactivation of the aromatic ring. This electronic perturbation influences both the kinetics and thermodynamics of aromatic substitution reactions, with meta-directing effects predominating due to the net electron-withdrawing character of bromine substituents [1] [2] [3].

Amine Group Reactivity Patterns

The amine groups in 2,4,6-tribromobenzene-1,3-diamine exhibit distinctive reactivity patterns that significantly influence the compound's chemical behavior. These amino substituents act as strong electron-donating groups through both inductive and resonance effects, creating regions of enhanced electron density on the aromatic ring.

The electron-donating nature of amino groups makes them powerful activating substituents for electrophilic aromatic substitution. They direct incoming electrophiles to ortho and para positions relative to their location, leading to rapid and often uncontrolled polysubstitution. The amino groups are so strongly activating that reactions with bromine occur without the need for Lewis acid catalysts, often resulting in tribrominated products.

The reactivity of amino groups can be modulated through acylation reactions, where the free amino group is converted to an amide. This transformation reduces the electron-donating ability of the nitrogen substituent and allows for more controlled electrophilic substitution reactions. The acylated derivatives show decreased reactivity and improved selectivity in subsequent substitution reactions.

Amino groups also participate in diazotization reactions, where treatment with sodium nitrite and hydrochloric acid converts the amino group to a diazonium salt. This transformation provides a versatile synthetic route for introducing various functional groups through nucleophilic substitution of the diazonium group. The diazotization reaction is particularly useful for synthesizing 1,3,5-tribromobenzene by replacement of the amino group with hydrogen.

Transformative Chemical Pathways

2,4,6-Tribromobenzene-1,3-diamine undergoes various transformative chemical pathways that enable the synthesis of diverse aromatic compounds. The most significant pathway involves deamination via diazotization, which converts the amino groups to diazonium salts followed by reduction to yield 1,3,5-tribromobenzene. This transformation proceeds with high yields (80-90%) and represents a key synthetic route to symmetrical tribromobenzene derivatives.

Nucleophilic displacement of bromine atoms provides another important transformative pathway. Strong nucleophiles can replace bromine substituents under elevated temperature conditions, yielding various substitution products with moderate to good yields (60-80%). The regioselectivity of these reactions depends on the electronic effects of the remaining substituents and the stability of the intermediate complexes.

Oxidation of amino groups offers a pathway to nitroso and nitro derivatives with yields ranging from 70-85%. These transformations modify the electronic properties of the aromatic system and provide access to compounds with different reactivity patterns. The oxidation reactions typically require mild oxidizing agents and proceed under controlled conditions to avoid overoxidation.

Coupling reactions provide access to biphenyl derivatives through metal-catalyzed cross-coupling processes. These reactions typically proceed with moderate yields (65-75%) and enable the construction of larger aromatic systems. The coupling reactions are particularly valuable for synthesizing extended conjugated systems with potential applications in materials science.

Reduction reactions can selectively remove bromine substituents, yielding partially debrominated products with yields of 50-70%. These transformations provide access to less substituted aromatic compounds and demonstrate the synthetic versatility of the tribrominated starting material.

Computational Modeling of Reaction Mechanisms

Computational modeling has become an essential tool for understanding the reaction mechanisms of 2,4,6-tribromobenzene-1,3-diamine. Density functional theory calculations provide detailed insights into reaction pathways, transition states, and intermediate structures that are difficult to characterize experimentally.

The most widely used computational approach for studying aromatic substitution reactions is density functional theory with the B3LYP functional and 6-31G(d) basis set, which provides reasonable accuracy for screening purposes with low computational cost. However, more sophisticated methods such as ωB97X-D with cc-pVTZ basis set offer improved accuracy for detailed mechanistic studies, particularly for dispersion-corrected calculations.

Computational studies have revealed that the sigma complex approach provides reliable predictions of both local regioselectivity and global substrate selectivity in aromatic substitution reactions. The stability of sigma complex intermediates correlates well with experimental reaction rates and product distributions, validating the computational models.

Higher-level methods such as MP2 and coupled cluster calculations provide benchmark accuracy for activation energies and reaction barriers, with uncertainties typically less than 1 kcal/mol. These methods are particularly valuable for establishing reference values and validating density functional theory predictions.

Computational modeling has also provided insights into solvent effects through implicit solvation models such as polarizable continuum model and solvation model density. These calculations reveal significant differences between gas-phase and solution-phase reaction mechanisms, emphasizing the importance of including solvent effects in computational studies.